molecular formula C40H40IN3 B13764910 3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide CAS No. 62609-83-0

3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide

Cat. No.: B13764910
CAS No.: 62609-83-0
M. Wt: 689.7 g/mol
InChI Key: PALXKGOCUCYQEV-UHFFFAOYSA-M
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Description

3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core, which is substituted with a pyridinylidene group and multiple methylphenyl groups, making it a highly conjugated system.

Preparation Methods

The synthesis of 3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolium core, followed by the introduction of the pyridinylidene group through a series of condensation reactions. The final step usually involves the addition of the iodide ion to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states, which may alter its electronic properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.

    Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide involves its interaction with molecular targets through its conjugated system. The compound can bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and enzyme inhibition.

Comparison with Similar Compounds

Similar compounds to 3H-Indolium, 2-(3-(4,6-bis(4-methylphenyl)-1-(methylphenylamino)-2(1H)-pyridinylidene)-1-propenyl)-1,3,3-trimethyl-, iodide include other indolium derivatives and pyridinylidene-substituted compounds. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties.

Properties

CAS No.

62609-83-0

Molecular Formula

C40H40IN3

Molecular Weight

689.7 g/mol

IUPAC Name

N-methyl-2,4-bis(4-methylphenyl)-N-phenyl-6-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-amine;iodide

InChI

InChI=1S/C40H40N3.HI/c1-29-19-23-31(24-20-29)33-27-35(15-12-18-39-40(3,4)36-16-10-11-17-37(36)41(39)5)43(42(6)34-13-8-7-9-14-34)38(28-33)32-25-21-30(2)22-26-32;/h7-28H,1-6H3;1H/q+1;/p-1

InChI Key

PALXKGOCUCYQEV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=C(C=C3)C)N(C)C4=CC=CC=C4)C=CC=C5C(C6=CC=CC=C6N5C)(C)C.[I-]

Origin of Product

United States

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